molecular formula C10H11BrClN B7862376 2-(4-Bromo-2-chlorophenyl)pyrrolidine

2-(4-Bromo-2-chlorophenyl)pyrrolidine

Cat. No.: B7862376
M. Wt: 260.56 g/mol
InChI Key: YHDGUUIWUXQBQS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a 4-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chlorophenyl)pyrrolidine typically involves the reaction of 4-bromo-2-chlorophenol with an appropriate amine under specific conditions. One common method is the reductive amination of 4-bromo-2-chlorophenol with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, optimized to ensure high yield and purity. The choice of solvents, temperature, and pressure are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the bromo and chloro positions are possible, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-(4-bromo-2-chlorophenyl)pyrrolidin-2-ol.

  • Reduction: Formation of this compound derivatives with reduced functional groups.

  • Substitution: Formation of various halogenated derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)pyrrolidine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to understand the interaction of halogenated phenyl groups with biological targets.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-chlorophenyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(4-bromophenyl)pyrrolidine

  • 2-(2-chlorophenyl)pyrrolidine

  • 2-(4-chlorophenyl)pyrrolidine

  • 2-(2-bromophenyl)pyrrolidine

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Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDGUUIWUXQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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